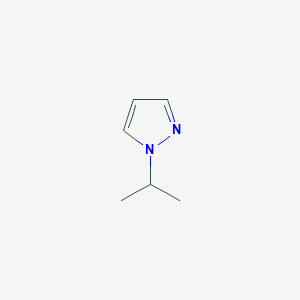

1-Isopropylpyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-propan-2-ylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2/c1-6(2)8-5-3-4-7-8/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANMVTDVBEDVFRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70541637 | |

| Record name | 1-(Propan-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70541637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18952-87-9 | |

| Record name | 1-Isopropyl-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18952-87-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Propan-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70541637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-isopropyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.258.085 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Isopropylpyrazole (CAS: 18952-87-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Isopropylpyrazole, with the CAS number 18952-87-9, is a heterocyclic organic compound that has garnered significant interest in various scientific fields. Its unique structural features, characterized by a pyrazole ring substituted with an isopropyl group, make it a valuable building block in medicinal chemistry and a useful tool in separation science. This technical guide provides a comprehensive overview of the core properties of this compound, including its physicochemical characteristics, detailed synthesis protocols, and key applications with experimental methodologies. Particular focus is given to its role in the synthesis of pharmacologically active compounds and its application in chromatographic separations.

Physicochemical Properties

This compound is a colorless to almost clear liquid under standard conditions.[1][2][3] Its fundamental properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 18952-87-9 | [2][3][4][5][6] |

| Molecular Formula | C₆H₁₀N₂ | [2][3][4] |

| Molecular Weight | 110.16 g/mol | [2][4] |

| Boiling Point | 142-143 °C | [2][4] |

| Density | 0.93 g/mL | [2] |

| Refractive Index (n20D) | 1.46 | [2] |

| Appearance | Colorless to almost clear liquid | [1][2][3] |

| Purity | ≥ 98% (GC) | [1][2][3] |

Spectroscopic Data (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the isopropyl group and the protons on the pyrazole ring.

-

A septet for the methine proton (-CH) of the isopropyl group.

-

A doublet for the two equivalent methyl groups (-CH₃) of the isopropyl moiety.

-

Distinct signals for the three protons on the pyrazole ring, with their chemical shifts and coupling patterns influenced by the nitrogen atoms and the isopropyl substituent.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display signals corresponding to the six carbon atoms in the molecule.

-

A signal for the methine carbon of the isopropyl group.

-

A signal for the two equivalent methyl carbons of the isopropyl group.

-

Three distinct signals for the carbon atoms of the pyrazole ring. The chemical shifts will be indicative of their electronic environment within the heterocyclic ring.[7][8][9][10]

IR (Infrared) Spectroscopy: The IR spectrum of this compound would likely exhibit absorption bands characteristic of:

-

C-H stretching vibrations from the alkyl group and the aromatic pyrazole ring.

-

C=N and C=C stretching vibrations within the pyrazole ring.[11][12][13]

-

C-N stretching vibrations.[11]

MS (Mass Spectrometry): The mass spectrum is expected to show a molecular ion peak (M+) corresponding to the molecular weight of 110.16. Fragmentation patterns would likely involve the loss of the isopropyl group or cleavage of the pyrazole ring.[14][15]

Synthesis of this compound

A common and effective method for the synthesis of this compound is the direct alkylation of pyrazole with an isopropyl halide.[4]

Experimental Protocol: Alkylation of Pyrazole with 2-Bromopropane[6]

Materials:

-

Pyrazole (5 g, 73.44 mmol)

-

2-Bromopropane (15 mL, 2 eq.)

-

Sodium bicarbonate (NaHCO₃) (12.2 g, 2 eq.)

-

An appropriate reaction vessel

Procedure:

-

Combine pyrazole (5 g, 73.44 mmol), 2-bromopropane (15 mL, 2 eq.), and sodium bicarbonate (12.2 g, 2 eq.) in a suitable reaction vessel.

-

Stir the reaction mixture at 120 °C for 90 hours.

-

During the reaction, supplement with 2-bromopropane as needed to maintain the reaction volume.

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Remove the insoluble solids by filtration.

-

Purify the filtrate by distillation to obtain the final product.

Results: This protocol yields 1-isopropyl-1H-pyrazole as a colorless syrupy product (4.6 g, 57% yield) with a boiling point of 148°C.[6]

Synthesis workflow for this compound.

Applications in Chemical Synthesis

This compound serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2]

C-H Arylation Reactions

This compound has demonstrated superior regioselectivity in copper-catalyzed C-H arylation reactions compared to smaller alkyl-substituted pyrazoles.[4] This makes it a valuable substrate for creating specifically substituted pyrazole derivatives.

Materials:

-

This compound (1 mmol)

-

Iodobenzene (1 mmol)

-

Copper(I) iodide (CuI) (10 mol%)

-

1,10-Phenanthroline (10 mol%)

-

Potassium carbonate (K₂CO₃) (2 mmol)

-

Dimethylformamide (DMF) (10 mL)

-

Elma sonicator P30H instrument (or conventional heating)

-

Ethyl acetate

-

Water

Procedure:

-

In a reaction vessel, combine this compound (1 mmol), iodobenzene (1 mmol), CuI (10 mol%), 1,10-phenanthroline (10 mol%), and K₂CO₃ (2 mmol) in DMF (10 mL).

-

Heat the mixture to 80 °C. This can be achieved using an ultrasonic bath or conventional heating.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the starting materials are consumed, add water (5 mL) to the reaction mixture.

-

Extract the product with ethyl acetate (3 x 5 mL).

-

Combine the organic layers, dry over sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

General workflow for C-H arylation of this compound.

Synthesis of Boronic Acid Pinacol Esters

This compound is a key starting material for the synthesis of 1-isopropyl-1H-pyrazole-4-boronic acid pinacol ester, a valuable reagent in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[16][17][18][19][20]

Materials:

-

1-Isopropyl-4-iodopyrazole (20 g)

-

Isopropyl Grignard reagent (1 mol/L, 85 mL)

-

Boronic acid pinacol ester precursor (BE001) (17.2 g)

-

Anhydrous solvent (e.g., THF)

Procedure:

-

Dissolve 1-isopropyl-4-iodopyrazole (20 g) in an anhydrous solvent under an inert atmosphere.

-

Cool the solution to between -10 and -15 °C.

-

Slowly add the isopropyl Grignard reagent (85 mL) to form the Grignard reagent of the starting material.

-

Add the boronic acid pinacol ester precursor (17.2 g) dropwise to the reaction mixture.

-

Allow the reaction to proceed to completion, monitoring by GC.

-

Upon completion, quench the reaction and perform a suitable workup.

-

The final product can be purified by crystallization or chromatography.

Results: This procedure yields 9.0 g (45% yield) of this compound-4-boronic acid pinacol ester with a purity of >98% as determined by GC and ¹H NMR.[18]

Applications in Separation Science

This compound has been identified as an effective carrier in displacement chromatography for the separation of amino acids.[4] Its intermediate affinity for ion-exchange resins allows for the efficient displacement of analytes.

Experimental Protocol: Displacement Chromatography of Amino Acids (Conceptual)

General Steps:

-

Stationary Phase Preparation: A chromatography column is packed with a suitable ion-exchange resin.

-

Sample Loading: A mixture of amino acids is loaded onto the column.

-

Displacement: A solution of this compound (the displacer) in an appropriate buffer is continuously fed into the column.

-

Separation: Due to its higher affinity for the stationary phase compared to the amino acids, the this compound displaces the amino acids, causing them to move down the column and separate into distinct bands based on their individual affinities.

-

Elution and Detection: The separated amino acid bands are eluted from the column and detected by a suitable method (e.g., UV-Vis spectroscopy after ninhydrin reaction).[21][22][23]

References

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. This compound | 18952-87-9 | Benchchem [benchchem.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. This compound | 18952-87-9 [chemicalbook.com]

- 7. 13Carbon NMR [chem.ch.huji.ac.il]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. researchgate.net [researchgate.net]

- 12. eng.uc.edu [eng.uc.edu]

- 13. researchgate.net [researchgate.net]

- 14. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. CN104478917A - Synthesis method for 1-substitution-1H-pyrazol-4-boric acid pinacol ester - Google Patents [patents.google.com]

- 17. 1-Isopropyl-1H-pyrazole-5-boronic acid, pinacol ester synthesis - chemicalbook [chemicalbook.com]

- 18. CN103601749A - Synthetic method of 1-alkylpyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]

- 19. 1-Isopropyl-1H-pyrazole-5-boronic acid, pinacol ester | 1282518-60-8 [chemicalbook.com]

- 20. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]

- 21. faculty.buffalostate.edu [faculty.buffalostate.edu]

- 22. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 23. docente.ifsc.edu.br [docente.ifsc.edu.br]

A Technical Guide to the Physicochemical Properties of 1-Isopropylpyrazole

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the core physicochemical properties, synthesis, and biological activity of 1-Isopropylpyrazole (CAS No: 18952-87-9). The information is curated for professionals in chemical research and drug development, with a focus on quantitative data, detailed experimental protocols, and the visualization of key processes.

Core Physicochemical Properties

This compound is a substituted pyrazole derivative recognized for its utility as a synthetic building block and its potential in medicinal chemistry.[1] Its physical and chemical characteristics are summarized below.

Table 1: General Physicochemical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 18952-87-9 | [1][2][3] |

| Molecular Formula | C₆H₁₀N₂ | [1] |

| Molecular Weight | 110.16 g/mol | [1][3] |

| Appearance | Colorless to almost colorless clear liquid | [2] |

| Boiling Point | 143 - 148 °C | [1][2] |

| Density | 0.96 g/cm³ | [2] |

| Refractive Index | 1.4620 to 1.4660 (at 20°C) | [2] |

Table 2: Solubility and Partitioning Properties

| Property | Value | Notes and Context | Source(s) |

| pKa (Predicted) | 2.29 ± 0.10 | This is a computationally predicted value for the conjugate acid. The experimental pKa of the parent pyrazole's conjugate acid is 2.49 at 25°C. | [2][4][5] |

| logP (Octanol/Water) | Not Experimentally Determined | While a specific value is unavailable, the isopropyl group is known to enhance lipophilicity compared to the parent pyrazole (logP = 0.33). | [5][6] |

| Water Solubility | Soluble (Qualitative) | The parent pyrazole is soluble in water. The 1-isopropyl derivative is described as having enhanced solubility, but quantitative data is not readily available. | [4][5][6] |

Synthesis and Experimental Protocols

The following sections detail common experimental procedures for the synthesis of this compound and the determination of its key physicochemical properties.

A prevalent method for synthesizing this compound is the direct N-alkylation of pyrazole using an isopropyl halide in the presence of a base.[1][2]

Detailed Protocol: Alkylation of Pyrazole with 2-Bromopropane

-

Materials:

-

Procedure:

-

To a solution of pyrazole in anhydrous DMF, add the base (e.g., NaH) portion-wise at 0°C under an inert atmosphere.

-

Allow the mixture to stir for 30 minutes at room temperature.

-

Add 2-bromopropane dropwise to the reaction mixture.

-

The mixture is then heated (e.g., to 120°C) and stirred for several hours (4-90 hours, depending on the specific reagents and temperature) until the reaction is complete, as monitored by TLC.[1][2]

-

After cooling to room temperature, the reaction is quenched by the slow addition of water.

-

The aqueous layer is extracted multiple times with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and filtered.

-

-

Purification:

-

The solvent is removed from the filtrate under reduced pressure.

-

The resulting crude product is purified by distillation to yield this compound as a colorless liquid.[2]

-

As no experimental pKa value is published, the following potentiometric titration protocol can be used for its determination.[7]

-

Principle: The pKa is determined by monitoring the pH of a solution of this compound as a titrant (a strong acid like HCl) is added incrementally. The pKa corresponds to the pH at the half-equivalence point.

-

Equipment:

-

Calibrated pH meter with a combination glass electrode

-

Automatic burette or precision manual burette

-

Stir plate and stir bar

-

Constant temperature bath

-

-

Procedure:

-

Prepare a solution of this compound of known concentration (e.g., 0.01 M) in a suitable solvent, typically a water-cosolvent mixture (e.g., 50% ethanol/water) to ensure solubility.[8]

-

Calibrate the pH electrode system using standard buffers.

-

Place the electrode and the burette tip into the analyte solution, ensuring they do not touch.

-

Begin stirring and allow the initial pH reading to stabilize.

-

Add the titrant (e.g., 0.1 M HCl) in small, precise increments.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point (the point of fastest pH change).

-

Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. The pKa is the pH at which half of the volume of titrant required to reach the equivalence point has been added.

-

The octanol-water partition coefficient (logP) can be determined efficiently using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[9][10]

-

Principle: The method is based on the linear correlation between the logarithm of the retention factor (log k) of a compound on a nonpolar stationary phase (like C18) and its known logP value. A calibration curve is generated using standards with known logP values, and the logP of the unknown compound is interpolated from its measured retention time.[11]

-

Equipment:

-

HPLC system with a UV detector

-

C18 reverse-phase column

-

Autosampler

-

-

Procedure:

-

Prepare Mobile Phase: Create a buffered aqueous mobile phase (e.g., phosphate buffer at pH 7.4) and an organic mobile phase (e.g., methanol or acetonitrile).[9]

-

Prepare Standards: Prepare solutions of at least five reference compounds with accurately known logP values that bracket the expected logP of this compound.

-

Prepare Sample: Prepare a dilute solution of this compound in the mobile phase.

-

Chromatography:

-

Equilibrate the C18 column with the mobile phase at a constant isocratic composition (e.g., 60:40 methanol:water).

-

Inject the standard solutions and the sample solution individually.

-

Record the retention time (t_R) for each compound and the column dead time (t_0), often measured by injecting a non-retained compound like uracil.

-

-

Calculation:

-

Calculate the retention factor (k) for each compound using the formula: k = (t_R - t_0) / t_0.

-

Plot the known logP values of the standards (y-axis) against their calculated log k values (x-axis).

-

Perform a linear regression to obtain a calibration curve.

-

Using the log k value calculated for this compound, determine its logP from the calibration curve.

-

-

Biological Activity and Signaling Pathway

This compound is not merely a synthetic intermediate; its derivatives are actively researched for various pharmacological activities, including anti-inflammatory and anti-cancer properties.[1]

The primary mechanism of action identified for this compound is as a kinase inhibitor. Specifically, it has been shown to be a potent inhibitor of Akt1 kinase with an IC₅₀ value of 1.3 nM.[1] This inhibition leads to potent antiproliferative activity against several cancer cell lines.[1]

The Akt (also known as Protein Kinase B) pathway is a crucial intracellular signaling cascade that promotes cell survival, proliferation, and growth.[12][13] It is activated by growth factors and other extracellular signals.[14][15] By inhibiting Akt1, this compound can disrupt these pro-survival signals, leading to apoptosis (programmed cell death) in cancer cells.[1]

Conclusion

This compound is a valuable compound for scientific research, characterized as a colorless liquid with a boiling point in the range of 143-148°C. While experimental data for properties such as pKa and logP are not widely published, established analytical protocols can be readily applied for their determination. Its most significant documented biological role is as a potent inhibitor of Akt1 kinase, making it and its derivatives promising scaffolds for the development of therapeutics targeting pathways that are frequently dysregulated in cancer and other diseases. This guide provides the foundational data and methodologies necessary for its effective use in both synthetic and biological research settings.

References

- 1. This compound | 18952-87-9 | Benchchem [benchchem.com]

- 2. This compound | 18952-87-9 [chemicalbook.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Pyrazole CAS#: 288-13-1 [m.chemicalbook.com]

- 5. Pyrazole | 288-13-1 [chemicalbook.com]

- 6. AKT1 - Wikipedia [en.wikipedia.org]

- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. agilent.com [agilent.com]

- 10. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 11. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bosterbio.com [bosterbio.com]

- 13. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]

- 14. Akt Pathway | Thermo Fisher Scientific - SG [thermofisher.com]

- 15. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

1-Isopropylpyrazole molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical summary of 1-isopropylpyrazole (CAS No: 18952-87-9), a heterocyclic organic compound. It outlines the molecule's core physicochemical properties, a common synthetic pathway, and standard characterization methodologies relevant to research and development.

Core Properties

This compound is a substituted pyrazole derivative. The core quantitative data for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀N₂ | [1][2][3][4] |

| Molecular Weight | 110.16 g/mol | [1][2][3][4] |

| Boiling Point | 143 °C | [1][3] |

| CAS Number | 18952-87-9 | [1][2][3] |

Experimental Protocols: Synthesis and Characterization

A prevalent and straightforward method for synthesizing this compound is through the direct N-alkylation of pyrazole. This section details the general experimental protocol for this synthesis and the subsequent characterization required to verify the product's identity and purity.

Synthetic Protocol: N-Alkylation of Pyrazole

The synthesis involves the reaction of pyrazole with an isopropyl halide (e.g., 2-bromopropane) in the presence of a base.

-

Objective: To attach an isopropyl group to one of the nitrogen atoms of the pyrazole ring.

-

Key Reagents:

-

Pyrazole

-

An isopropyl halide (e.g., 2-bromopropane, 2-iodopropane)

-

A base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃))

-

A polar aprotic solvent (e.g., dimethylformamide (DMF), acetone)

-

-

Methodology:

-

Deprotonation: Pyrazole is dissolved in a suitable solvent. A base is then added to deprotonate the pyrazole ring's N-H group, forming a pyrazolide anion. The use of a strong base like NaH in DMF is highly effective for this step[1].

-

Nucleophilic Substitution: The isopropyl halide is added to the solution. The pyrazolide anion acts as a nucleophile, attacking the electrophilic carbon of the isopropyl halide and displacing the halide to form this compound.

-

Work-up and Purification: After the reaction is complete, the mixture is typically quenched with water and extracted with an organic solvent. The crude product is then purified, commonly using distillation or column chromatography to isolate the this compound.

-

Product Characterization

To confirm the successful synthesis and purity of this compound, standard analytical techniques are employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the molecular structure. The ¹H NMR spectrum will show characteristic signals for the isopropyl group's protons (a doublet and a septet) and distinct signals for the three protons on the pyrazole ring.

-

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M+) corresponding to the calculated molecular weight of 110.16.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to verify the absence of the N-H stretch (typically found around 3100-3500 cm⁻¹) present in the pyrazole starting material, confirming that N-alkylation has occurred.

Visualized Synthesis Workflow

The following diagram illustrates the logical workflow of the N-alkylation synthesis of this compound.

Caption: Synthesis workflow for this compound via N-alkylation.

References

A Technical Guide to Green Chemistry in N-Alkylpyrazole Synthesis

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, present in numerous FDA-approved drugs.[1][2] Consequently, the development of efficient and sustainable methods for the N-alkylation of pyrazoles is of paramount importance. Traditional synthesis routes often rely on harsh conditions, toxic solvents, and complex purification procedures, posing environmental and economic challenges.[3][4] This technical guide explores modern, green chemistry approaches to N-alkylpyrazole synthesis, emphasizing methods that improve efficiency, reduce waste, and enhance safety. These methodologies include catalyst-free reactions, biocatalysis, and energy-efficient techniques like microwave and ultrasound irradiation, providing a toolkit for the environmentally conscious chemist.

Catalyst-Free Synthesis Methods

Eliminating catalysts simplifies reaction procedures, reduces costs, and prevents contamination of products with residual metals. Recent advancements have demonstrated highly efficient and regioselective catalyst-free N-alkylation of pyrazoles.

Michael Addition under Catalyst-Free Conditions

A significant breakthrough has been the development of a catalyst-free Michael reaction for the N1-alkylation of 1H-pyrazoles. This method offers high yields and exceptional regioselectivity, solving a long-standing challenge in synthetic chemistry.[1][5] The reaction proceeds efficiently with a broad range of substituted pyrazoles and α,β-unsaturated compounds, tolerating versatile functional groups like bromo, ester, and nitro groups, which allows for late-stage functionalization.[1][6]

Quantitative Data:

| Pyrazole Substrate | Alkylating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioselectivity (N1/N2) | Reference |

| 3,5-Dimethylpyrazole | Acrylonitrile | None | 25 | 12 | >90 | >99.9:1 | [1][5] |

| 4-Bromopyrazole | Methyl Acrylate | None | 25 | 24 | >90 | >99.9:1 | [1][5] |

| 3-Methylpyrazole | Chalcone | Rb2CO3 (base) | RT | - | >90 | 9:1 | [1] |

| Pyrazole | Ethyl Acrylate | None | 25 | 12 | >90 | >99.9:1 | [1][5] |

Experimental Protocol: Catalyst-Free N1-Alkylation of 3,5-Dimethylpyrazole

-

To a 10 mL round-bottom flask, add 3,5-dimethylpyrazole (1.0 mmol, 96.1 mg).

-

Add acrylonitrile (1.2 mmol, 63.7 mg, 79 µL).

-

Stir the mixture at room temperature (25 °C) for 12 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, the product can be purified by silica gel column chromatography if necessary, although in many cases the purity is high enough for direct use. The resulting product is 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile.

Logical Workflow:

Caption: Workflow for catalyst-free synthesis of N1-alkylpyrazoles.

Biocatalysis: Enzymatic N-Alkylation

Biocatalysis offers an environmentally friendly route with unparalleled selectivity. Engineered enzymes have been developed to catalyze the N-alkylation of pyrazoles with simple haloalkanes, achieving exceptional regioselectivity (>99%).[7][8] This system utilizes a cyclic two-enzyme cascade where one enzyme generates a non-natural S-adenosyl-l-methionine (SAM) analog from a haloalkane, and a second, engineered methyltransferase, transfers the alkyl group to the pyrazole.[8]

Quantitative Data:

| Pyrazole Substrate | Haloalkane | Temperature (°C) | Time (h) | Regioselectivity (r.r.) | Reference |

| Pyrazole | Iodomethane | 37 | 30 | >99:1 | [8] |

| Pyrazole | Iodoethane | 30 | 72 | >99:1 | [8] |

| Pyrazole | Bromoethane | 30 | 72 | >99:1 | [8] |

| Pyrazole | 1-Iodopropane | 30 | 50 | >99:1 | [8] |

Experimental Protocol: Enzymatic N-methylation of Pyrazole

-

Prepare a reaction buffer (e.g., potassium phosphate buffer, pH 7.5).

-

In a reaction vessel, combine the pyrazole substrate (e.g., 2 mM final concentration).

-

Add the engineered NSA-synthase and the pyrazole-alkylating methyltransferase (e.g., 50 µM each).

-

Add the haloalkane (e.g., iodomethane, 10 equivalents).

-

Incubate the reaction mixture at the optimal temperature (e.g., 37 °C for iodomethane) with gentle agitation for the required duration (30-72 hours).[8]

-

Terminate the reaction and extract the product using an appropriate organic solvent (e.g., ethyl acetate).

-

Analyze the product for yield and regioselectivity using HPLC or GC-MS.

Enzymatic Cascade Pathway:

Caption: Two-enzyme cascade for selective N-alkylation of pyrazoles.

Energy-Assisted Methods: Microwave and Ultrasound

Microwave and ultrasound irradiation are powerful green chemistry tools that can dramatically reduce reaction times, increase yields, and minimize solvent usage compared to conventional heating methods.[4][9][10]

Microwave-Assisted Synthesis

Microwave-assisted synthesis is particularly effective for N-alkylation, often under solvent-free conditions.[11] The direct interaction of microwaves with polar molecules results in rapid and uniform heating, which can accelerate reactions that would otherwise take hours to complete.[12][13]

Quantitative Data:

| Pyrazole Synthesis Type | Reaction Conditions | Time | Yield (%) | Reference |

| N-Alkylation | Na2CO3, solvent-free, MW | 8-10 min | Good | [11] |

| Cycloaddition | Weak base, aqueous, 120°C, MW | 20 min | 60-80 | [12] |

| From Chalcones | Solvent-free, MW | 8-10 min | - | [12] |

| Edaravone Synthesis | Phenyl hydrazine, neat, MW | 4 min | 82 | [13] |

Experimental Protocol: Microwave-Assisted N-Alkylation (General)

-

In a microwave-safe reaction vial, place the pyrazole (1.0 mmol), the alkylating agent (1.1 mmol), and a base (e.g., sodium carbonate, 2.0 mmol).

-

If a solvent-free approach is used, ensure the reagents are well-mixed.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 120-150 °C) or power (e.g., 300 W) for a short duration (e.g., 5-20 minutes).[12]

-

After cooling, dilute the reaction mixture with water and extract the product with an organic solvent.

-

Dry the organic layer, evaporate the solvent, and purify the residue by chromatography.

Ultrasound-Assisted Synthesis

Sonication provides energy through acoustic cavitation, promoting reactions at lower bulk temperatures than conventional heating.[14][15] This method is advantageous for synthesizing thermally sensitive molecules and often leads to higher yields and shorter reaction times.[16][17] It is particularly useful in one-pot, multi-component reactions.

Quantitative Data:

| Product Type | Reagents | Conditions | Time | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | N-Substituted Pyrazolones | Alkylating agents, [DABCO-EtOH][AcO] | Sonication | - | Remarkable |[14] | | Pyrazolines | Chalcones, Hydrazine | Sonication | 25 min | 64-82 |[15] | | Thiourea Pyrazole Derivatives | Isothiocyanates, Aminopyrazoles | Sonication, CH3CN | - | 70-83 |[16] | | Tetrazole Pyrazolines | - | Sonication | - | - |[18] |

Experimental Workflow:

Caption: General workflow for ultrasound-assisted pyrazole synthesis.

Alternative Green Methodologies

Flow Chemistry

Continuous flow chemistry offers enhanced safety, scalability, and control over reaction parameters.[19] For pyrazole synthesis, flow processes can safely handle hazardous intermediates like diazonium salts and allow for multi-step reactions in a single, continuous operation, significantly reducing manual handling and processing time.[20][21]

Mechanochemistry (Ball Milling)

Mechanochemical synthesis, performed by grinding reagents together in a ball mill, often eliminates the need for solvents entirely.[22] This technique is highly efficient and has been successfully applied to the synthesis of N-acyl and other substituted pyrazoles, representing a significant step towards solvent-free organic synthesis.[23][24]

Deep Eutectic Solvents (DES)

Deep eutectic solvents are emerging as green, biodegradable, and low-toxicity alternatives to volatile organic solvents.[3][25] Composed of a hydrogen bond acceptor and a hydrogen bond donor, these solvents can also act as catalysts, facilitating reactions like the multi-component synthesis of pyrazole derivatives under mild conditions.

This guide highlights several powerful green chemistry strategies for the synthesis of N-alkylpyrazoles. By adopting these methods, researchers and drug development professionals can not only improve the efficiency and selectivity of their synthetic routes but also significantly reduce the environmental impact of their work, aligning with the core principles of sustainable chemistry.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent advances in the microwave and ultrasound-assisted synthesis of pyrazole scaffolds [openaccess.marmara.edu.tr]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. | Semantic Scholar [semanticscholar.org]

- 7. Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. eurekaselect.com [eurekaselect.com]

- 10. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. researchgate.net [researchgate.net]

- 14. A Convenient Green Synthesis and Characterization of Some Pyrazolone Derivatives: Anticancer Activity [ejchem.journals.ekb.eg]

- 15. Ultrasound‐Assisted Synthesis of Pyrazoline Derivatives as Potential Antagonists of RAGE‐Mediated Pathologies: Insights from SAR Studies and Biological Evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Ultrasound-assisted synthesis and anticancer evaluation of new pyrazole derivatives as cell cycle inhibitors - Arabian Journal of Chemistry [arabjchem.org]

- 17. Ultrasound for Drug Synthesis: A Green Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Ultrasound assisted synthesis of tetrazole based pyrazolines and isoxazolines as potent anticancer agents via inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. galchimia.com [galchimia.com]

- 20. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 24. mdpi.com [mdpi.com]

- 25. researchgate.net [researchgate.net]

Spectroscopic Profile of 1-Isopropylpyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-isopropylpyrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the anticipated quantitative spectroscopic data for this compound. These values are predicted based on the analysis of similar pyrazole derivatives and established spectroscopic principles.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~7.5 | d | ~2.0 | H-5 |

| ~7.4 | d | ~1.5 | H-3 |

| ~6.2 | t | ~2.0 | H-4 |

| ~4.6 | sept | ~6.7 | CH (isopropyl) |

| ~1.5 | d | ~6.7 | CH₃ (isopropyl) |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~138 | C-3 |

| ~128 | C-5 |

| ~105 | C-4 |

| ~52 | CH (isopropyl) |

| ~23 | CH₃ (isopropyl) |

IR (Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | C-H stretch (aromatic) |

| ~2975-2850 | Strong | C-H stretch (aliphatic) |

| ~1550 | Medium | C=N stretch (pyrazole ring) |

| ~1500, ~1460 | Medium | C=C stretch (pyrazole ring) |

| ~1380, ~1370 | Medium | C-H bend (isopropyl gem-dimethyl) |

MS (Mass Spectrometry) Data

Ionization Method: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Assignment |

| 110 | High | [M]⁺ (Molecular Ion) |

| 95 | High | [M - CH₃]⁺ |

| 68 | Medium | [M - C₃H₆]⁺ |

| 43 | Very High | [C₃H₇]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (approximately 10-20 mg) is prepared in a deuterated solvent, typically chloroform-d (CDCl₃, ~0.7 mL), and transferred to a 5 mm NMR tube. The ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. For ¹H NMR, the spectral width is set to cover the range of 0-10 ppm, and for ¹³C NMR, the range is 0-150 ppm. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

The IR spectrum of neat this compound is obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small drop of the liquid sample is placed directly onto the ATR crystal. The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum is acquired using a mass spectrometer with an electron ionization (EI) source. A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument, typically via direct injection or through a gas chromatography (GC) inlet. The electron energy is set to 70 eV. The mass analyzer is scanned over a mass-to-charge (m/z) range of 40-200.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

The Diverse Biological Activities of Pyrazole Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its remarkable versatility as a scaffold has led to the development of a plethora of derivatives exhibiting a wide spectrum of pharmacological activities.[1][3] This technical guide provides a comprehensive overview of the significant biological activities of pyrazole derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, antiviral, and anticonvulsant properties. Detailed experimental protocols for key assays, quantitative data summaries, and visualizations of relevant signaling pathways are presented to support further research and drug development in this promising area.

Anticancer Activity

Pyrazole derivatives have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer.[4][5] Their mechanisms of action often involve the inhibition of protein kinases, which are crucial for cell signaling, proliferation, and survival.[6][7]

Kinase Inhibition

Many pyrazole-containing compounds have been developed as potent inhibitors of various kinases, including Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Phosphoinositide 3-kinase (PI3K).[6][7][8] For instance, some novel indole derivatives linked to a pyrazole moiety have shown potent cytotoxicity against human cancer cell lines such as HCT116, MCF7, HepG2, and A549, with significant inhibitory activity toward CDK2.[6] Similarly, certain 5-alkylated selanyl-1H-pyrazole derivatives have demonstrated dual inhibition of EGFR and VEGFR-2, contributing to their anticancer properties.[6]

Table 1: Anticancer Activity of Selected Pyrazole Derivatives

| Compound Class | Target Cancer Cell Line(s) | IC50 (µM) | Target Kinase(s) | IC50 (µM) | Reference(s) |

| Indole-pyrazole derivatives | HCT116, MCF7, HepG2, A549 | < 23.7 | CDK2 | 0.074 - 0.095 | [6] |

| Pyrazole carbaldehyde derivatives | MCF7 | 0.25 | PI3 Kinase | Potent Inhibition | [6] |

| Pyrazole-based hybrid heteroaromatics | A549 | 42.79 - 55.73 | CDK2 | - | [6] |

| 5-Alkylated selanyl-1H-pyrazole analogs | HepG2 | 13.85 - 15.98 | EGFR, VEGFR-2 | Dual Inhibition | [6] |

| Fused pyrazole derivatives | HepG2 | 0.71 | EGFR, VEGFR-2 | 0.09 (EGFR), 0.23 (VEGFR-2) | [6] |

| 1,3,4-Triarylpyrazoles | HePG-2, MCF-7, PC-3, A-549, HCT-116 | - | AKT1, AKT2, BRAF V600E, EGFR, p38α, PDGFRβ | >94% inhibition at 100 µM | [9] |

Signaling Pathways in Cancer Targeted by Pyrazole Derivatives

Pyrazole derivatives often exert their anticancer effects by modulating key signaling pathways involved in cell growth, proliferation, and survival. The PI3K/Akt and MAPK signaling pathways are common targets.

Caption: PI3K/Akt Signaling Pathway and Pyrazole Derivative Inhibition.

Caption: MAPK/ERK Signaling Pathway and Pyrazole Derivative Inhibition.

Antimicrobial Activity

Pyrazole derivatives have demonstrated significant potential as antimicrobial agents, combating a range of bacteria and fungi.[2][10] Their efficacy often stems from the inhibition of essential microbial enzymes or disruption of cellular processes.[11]

Antibacterial and Antifungal Efficacy

Various substituted pyrazoles have been synthesized and evaluated for their activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[2] For example, nitrofuran-containing tetrasubstituted pyrazole derivatives have shown good antibacterial and antifungal activity.[2] Similarly, pyrazole-thiazole hybrids have been reported as potent agents against methicillin-resistant Staphylococcus aureus (MRSA).[11]

Table 2: Antimicrobial Activity of Selected Pyrazole Derivatives

| Compound Class | Target Microorganism(s) | MIC (µg/mL) | Reference(s) |

| Nitrofuran-containing pyrazoles | E. coli, P. aeruginosa, S. aureus, B. subtilis, C. albicans | Good Activity | [2] |

| 1-Acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazoles | Mycobacterium tuberculosis H37Rv | 6.25 | [2] |

| Pyrazole-thiazole hybrids | MRSA | <0.2 (MBC) | [11] |

| Imidazo-pyridine substituted pyrazoles | Gram-positive and Gram-negative bacteria | <1 (MBC) | [11] |

| Pyrazole-1-carbothiohydrazide derivatives | A. niger, B. subtilis, K. pneumoniae | 2.9 - 125 | [12] |

| Pyrano[2,3-c]pyrazole derivatives | Bacillus subtilis | 125 |

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented, with celecoxib, a selective COX-2 inhibitor, being a prominent example.[13] These compounds primarily exert their effects by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins.[13][14]

COX Inhibition

Many pyrazole derivatives have been designed and synthesized as selective inhibitors of COX-2, which is upregulated during inflammation.[13][15] This selectivity is advantageous as it minimizes the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1.[13]

Table 3: Anti-inflammatory Activity of Selected Pyrazole Derivatives

| Compound Class | Assay | IC50 (µM) / % Inhibition | Reference(s) |

| 3,5-Diarylpyrazoles | COX-2 Inhibition | 0.01 | [13] |

| Pyrazole-thiazole hybrid | COX-2/5-LOX Inhibition | 0.03 (COX-2), 0.12 (5-LOX) | [13] |

| 3-(Trifluoromethyl)-5-arylpyrazole | COX-2 Inhibition | 0.02 | [13] |

| 1,3,4-Trisubstituted pyrazoles | Carrageenan-induced paw edema | 84.2% inhibition | [2] |

| Celecoxib derivatives | Carrageenan-induced paw edema | Higher than Celecoxib | [15] |

NF-κB Signaling Pathway in Inflammation

The NF-κB signaling pathway is a key regulator of inflammation. Pyrazole derivatives can modulate this pathway, contributing to their anti-inflammatory effects.

Caption: NF-κB Signaling Pathway and Pyrazole Derivative Inhibition.

Antiviral and Anticonvulsant Activities

Beyond the major therapeutic areas, pyrazole derivatives have also shown promise as antiviral and anticonvulsant agents.[2][16]

Antiviral Potential

Certain pyrazole derivatives have demonstrated inhibitory activity against a range of viruses.[2][17] For example, a 4,5-disubstituted pyrazole derivative has shown potent antiviral activity against a broad panel of viruses in cell culture.[2] More recently, hydroxyquinoline-pyrazole derivatives have been investigated as potential antiviral agents against coronaviruses, including SARS-CoV-2.[18]

Table 4: Antiviral and Anticonvulsant Activity of Selected Pyrazole Derivatives

| Activity | Compound Class/Derivative | Target/Assay | Efficacy | Reference(s) |

| Antiviral | 4,5-Disubstituted pyrazole | Broad panel of viruses | Potent activity | [2] |

| Antiviral | N-acetyl 4,5-dihydropyrazole | Vaccinia virus | EC50 = 7 µg/ml | [17] |

| Antiviral | Hydroxyquinoline-pyrazole derivatives | SARS-CoV-2, MERS-CoV, HCoV-229E | Promising activity | [18] |

| Anticonvulsant | Substituted pyrazoles | Maximal electroshock seizure & subcutaneous pentylenetetrazole assays | Significant activity | [16][19] |

| Anticonvulsant | Pyrazolone derivatives | PTZ induced seizures | Remarkable protective effect | [20] |

Anticonvulsant Properties

Several pyrazole derivatives have been synthesized and evaluated for their anticonvulsant activity, showing potential for the treatment of epilepsy.[16][19] These compounds have been tested in various animal models, such as the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) assays, demonstrating significant protective effects.[16][19]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of pyrazole derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to assess the cytotoxic effect of compounds on cancer cell lines.

Caption: Workflow for the MTT Cytotoxicity Assay.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of the pyrazole derivatives and incubate for an additional 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This method is used to determine the antimicrobial activity of compounds.

Protocol:

-

Media Preparation: Prepare Mueller-Hinton agar plates.

-

Inoculation: Spread a standardized inoculum of the test microorganism onto the surface of the agar.

-

Well Creation: Create wells of 6-8 mm in diameter in the agar.

-

Compound Application: Add a defined volume of the pyrazole derivative solution (at a specific concentration) into each well. A control with the solvent and a standard antibiotic are also included.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 28°C for 48-72 hours for fungi.

-

Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates greater antimicrobial activity.

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a widely used model to evaluate the acute anti-inflammatory activity of compounds.

Protocol:

-

Animal Acclimatization: Acclimatize rats or mice for at least one week before the experiment.

-

Compound Administration: Administer the pyrazole derivative or a control vehicle (e.g., saline) orally or intraperitoneally. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.

-

Carrageenan Injection: After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.

In Vitro COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the COX-2 enzyme.

Protocol:

-

Enzyme and Substrate Preparation: Prepare solutions of recombinant human COX-2 enzyme and arachidonic acid (substrate).

-

Compound Incubation: Incubate the COX-2 enzyme with different concentrations of the pyrazole derivative or a control inhibitor (e.g., celecoxib) for a specific time at 37°C.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

-

Reaction Termination and Product Measurement: After a defined incubation period, stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using an ELISA kit.

-

IC50 Determination: The concentration of the compound that causes 50% inhibition of COX-2 activity (IC50) is calculated from the dose-response curve.

Conclusion

The pyrazole scaffold remains a highly privileged structure in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of biological activities. The extensive research into their anticancer, antimicrobial, anti-inflammatory, antiviral, and anticonvulsant properties continues to yield promising drug candidates. The methodologies and data presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating the rational design and evaluation of novel pyrazole-based therapeutics. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly lead to the discovery of even more potent and selective pyrazole derivatives for the treatment of a wide range of diseases.

References

- 1. cdn-links.lww.com [cdn-links.lww.com]

- 2. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 3. researchgate.net [researchgate.net]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. pubcompare.ai [pubcompare.ai]

- 8. chemmethod.com [chemmethod.com]

- 9. static.igem.wiki [static.igem.wiki]

- 10. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. texaschildrens.org [texaschildrens.org]

- 13. researchgate.net [researchgate.net]

- 14. inotiv.com [inotiv.com]

- 15. researchgate.net [researchgate.net]

- 16. creative-diagnostics.com [creative-diagnostics.com]

- 17. Synthesis and screening of novel pyrazole derivatives for anticonvulsant and analgesic activity. [wisdomlib.org]

- 18. researchgate.net [researchgate.net]

- 19. creative-diagnostics.com [creative-diagnostics.com]

- 20. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

Unlocking Therapeutic Potential: A Technical Guide to 1-Isopropylpyrazole Scaffolds as Modulators of Key Biological Targets

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the promising therapeutic applications of 1-isopropylpyrazole scaffolds. This document outlines key molecular targets, summarizes inhibitory activities, provides insights into relevant signaling pathways, and describes pertinent experimental methodologies.

The this compound moiety has emerged as a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities. Its derivatives have been investigated for their potential in treating a range of diseases, including cancer, inflammatory disorders, and neurological conditions.[1] This guide delves into the core therapeutic targets of this compound-based compounds, presenting a technical overview for the scientific community.

Key Therapeutic Targets and Inhibitory Activities

Derivatives of the this compound scaffold have shown significant inhibitory activity against several key proteins implicated in disease pathogenesis. The following tables summarize the quantitative data for some of the most promising targets.

| Target | Compound ID/Reference | IC50 (nM) | Cell Line/Assay Conditions | Citation |

| RET Kinase | Compound 15l | 44 (wild-type) | In vitro kinase assay | [2] |

| Compound 15l | 252 (V804M mutant) | In vitro kinase assay | [2] | |

| COX-2 | Pyrazole-pyridazine hybrid 6f | 1150 | In vitro COX-2 inhibition assay | [3] |

| Pyrazole-pyridazine hybrid 5f | 1500 | In vitro COX-2 inhibition assay | [3] | |

| JAK1 | Compound 23a | 72 | In vitro enzyme assay | [4] |

| RIPK3 | GSK'872 (reference compound) | - | In vitro kinase assay | [5] |

Table 1: Kinase Inhibitory Activity of this compound Derivatives

| Target | Compound ID/Reference | IC50 / KI | Assay Conditions | Citation |

| PDE10A | Papaverine (reference) | KI < 1 µM | Calorimetric activity assay | [6] |

Table 2: Phosphodiesterase Inhibitory Activity of this compound Derivatives

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound derivatives are rooted in their ability to modulate specific signaling pathways critical for cell growth, inflammation, and survival.

RET Kinase Signaling Pathway

The Rearranged during Transfection (RET) receptor tyrosine kinase is a key driver in certain types of cancers, including thyroid and lung cancers.[2] Upon activation by its ligands, RET dimerizes and autophosphorylates, initiating downstream signaling cascades such as the RAS/MAPK and PI3K/AKT pathways, which promote cell proliferation and survival.[7] this compound-based inhibitors can block the ATP-binding site of RET, thereby preventing its activation and halting these oncogenic signals.

COX-2 and the Arachidonic Acid Pathway

Cyclooxygenase-2 (COX-2) is an enzyme that plays a crucial role in the inflammatory response by converting arachidonic acid into prostaglandins.[8] Prostaglandins are lipid mediators that contribute to pain, fever, and inflammation.[2] Selective inhibition of COX-2 by this compound derivatives can reduce the production of these pro-inflammatory mediators, offering a therapeutic strategy for inflammatory diseases with a potentially lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors.[9]

JAK1/STAT Signaling Pathway

The Janus kinase (JAK) family of enzymes, including JAK1, are critical components of signaling pathways for numerous cytokines and growth factors.[10] Ligand binding to cytokine receptors leads to the activation of associated JAKs, which then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins.[11] Phosphorylated STATs dimerize, translocate to the nucleus, and regulate the transcription of genes involved in immunity and inflammation.[11] this compound-based JAK1 inhibitors can interfere with this process, making them potential therapeutics for autoimmune diseases and certain cancers.

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis and evaluation of novel therapeutic agents. Below are outlines for key assays.

General Synthesis of this compound Derivatives

The synthesis of this compound scaffolds often involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with isopropylhydrazine. Further functionalization at various positions of the pyrazole ring allows for the generation of a diverse library of compounds for screening. Specific synthetic details for individual compounds are typically found in the supplementary information of the cited literature.

In Vitro Kinase Inhibition Assay (General Protocol)

The inhibitory activity of this compound derivatives against protein kinases such as RET, JAK1, and RIPK3 can be determined using in vitro kinase assays. A common method is the ADP-Glo™ Kinase Assay.

Workflow:

Materials:

-

Recombinant kinase (e.g., RET, JAK1, RIPK3)

-

Kinase-specific substrate

-

ATP

-

This compound test compounds

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Assay buffer

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a 384-well plate, add the kinase and the test compound.

-

Incubate to allow for inhibitor binding.

-

Initiate the kinase reaction by adding the substrate and ATP mixture.

-

Incubate at room temperature.

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value.[3]

In Vitro COX-2 Inhibition Assay

The ability of compounds to selectively inhibit COX-2 over COX-1 is a key determinant of their potential anti-inflammatory efficacy and safety profile.

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

-

Test compounds

-

Assay buffer

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In separate wells of a 96-well plate, incubate either COX-1 or COX-2 with the test compound.

-

Initiate the reaction by adding arachidonic acid.

-

The peroxidase activity of COX converts a chromogenic substrate, leading to a color change that can be measured spectrophotometrically.

-

Monitor the absorbance at a specific wavelength over time to determine the reaction rate.

-

Calculate the percent inhibition for both COX-1 and COX-2 and determine the IC50 values.

-

The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).[12]

Conclusion

The this compound scaffold represents a versatile and promising platform for the development of novel therapeutics. Its derivatives have demonstrated potent and, in some cases, selective inhibition of key targets in oncology, inflammation, and neurology. The continued exploration of this chemical space, guided by a deep understanding of the underlying biology and structure-activity relationships, holds significant potential for the discovery of next-generation medicines. This technical guide provides a foundational overview to aid researchers in this endeavor.

References

- 1. researchgate.net [researchgate.net]

- 2. [Arachidonic acid and prostaglandins, inflammation and oncology] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. promega.com [promega.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Arachidonic acid is preferentially metabolized by cyclooxygenase-2 to prostacyclin and prostaglandin E2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Structure-Based Design, Synthesis, Biological Evaluation, and Molecular Docking of Novel PDE10 Inhibitors With Antioxidant Activities [frontiersin.org]

- 8. CV Physiology | Arachidonic Acid Metabolites (Prostaglandins and Related Compounds) [cvphysiology.com]

- 9. researchgate.net [researchgate.net]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 12. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

1-Isopropylpyrazole: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

1-Isopropylpyrazole is a substituted pyrazole derivative that has emerged as a crucial scaffold and versatile building block in organic synthesis, particularly in the realm of medicinal chemistry. Its unique structural features, including the N-isopropyl group which can influence solubility, metabolic stability, and target binding, make it a valuable component in the design of novel therapeutic agents. This guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound, supported by quantitative data, detailed experimental protocols, and process visualizations.

Synthesis of this compound

The synthesis of this compound is primarily achieved through the N-alkylation of pyrazole. Various methods have been developed, ranging from conventional heating to more rapid microwave-assisted protocols, each offering different advantages in terms of reaction time and yield.

Synthetic Methodologies

The most common and straightforward approach is the direct alkylation of pyrazole with an isopropyl halide in the presence of a base.[1] Alternative methods include the condensation of a 1,3-dicarbonyl compound with isopropylhydrazine.[1] Recent advancements have focused on greener and more efficient techniques, such as microwave-assisted synthesis, which significantly reduces reaction times while improving yields.[1]

Quantitative Data on Synthesis

The choice of reaction conditions significantly impacts the efficiency of this compound synthesis. The following table summarizes key quantitative data from various reported methods.

| Method | Isopropyl Source | Base | Solvent | Time | Temperature (°C) | Yield (%) |

| Conventional Reflux | Isopropyl Bromide | NaH | DMF | 4 h | Reflux | 82 |

| Conventional Reflux | Isopropyl Iodide | K₂CO₃ | Acetone | 12 h | Reflux | 75 |

| Microwave Irradiation | Isopropyl Bromide | KOH | Acetonitrile | 15 min | 150 | 89 |

| Diketone Condensation | Acetylacetone + iPrNHNH₂ | - | Ethanol | - | 80 | 78 |

Table 1: Comparison of synthetic methods for this compound. Data sourced from[1].

Experimental Protocol: Microwave-Assisted Synthesis

This protocol describes a high-yield, rapid synthesis of this compound using microwave irradiation.[1]

Materials:

-

Pyrazole

-

Isopropyl bromide

-

Potassium hydroxide (KOH)

-

Acetonitrile (CH₃CN)

-

Microwave reactor vials

-

Microwave synthesizer

Procedure:

-

To a 10 mL microwave reactor vial, add pyrazole (1.0 eq), powdered potassium hydroxide (1.5 eq), and 5 mL of acetonitrile.

-

Add isopropyl bromide (1.2 eq) to the suspension.

-

Seal the vial with a cap.

-

Place the vial inside the cavity of a microwave synthesizer.

-

Irradiate the mixture at a constant temperature of 150°C for 15 minutes with a maximum power of 300 W.

-

After the reaction is complete, cool the vial to room temperature.

-

Filter the solid residue and wash with acetonitrile.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system to afford pure this compound.

Chemical Reactivity and Applications

This compound serves as a versatile building block for constructing more complex molecular architectures. It undergoes a variety of chemical transformations, including C-H functionalization, oxidation, reduction, and substitution reactions.[1]

Key Reactions

The pyrazole ring can be functionalized at various positions. C-H bond arylation, for example, allows for the introduction of aryl groups with high regioselectivity, a key step in building complex drug-like molecules.[1]

| Reaction Type | Reagents | Key Features | Outcome/Yield |

| C-H Arylation | Aryl bromides, Pd catalyst | Facilitates synthesis of complex derivatives | >89% regioselectivity for β-arylated products |

| Oxidation | Potassium permanganate, Hydrogen peroxide | Targets the pyrazole ring or isopropyl group | Depends on reagents and conditions |

| Reduction | Lithium aluminum hydride | Reduces functional groups on the ring | Depends on substrate |

| Substitution | Alkyl or Acyl halides | Occurs at the nitrogen atoms | Formation of quaternary salts or N-acylated products |

Table 2: Summary of important reactions of this compound. Data sourced from[1].

Experimental Protocol: C-H Bond Arylation

The following is a representative protocol for the palladium-catalyzed C-H arylation of this compound with an aryl bromide.[1]

Materials:

-

This compound

-

Aryl bromide (e.g., 4-bromotoluene)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Potassium carbonate (K₂CO₃)

-

Pivalic acid

-

Dimethylacetamide (DMA)

-

Inert atmosphere glovebox or Schlenk line

Procedure:

-

In an oven-dried Schlenk tube under an inert atmosphere, combine this compound (1.0 eq), the aryl bromide (1.2 eq), Pd(OAc)₂ (5 mol%), K₂CO₃ (2.0 eq), and pivalic acid (30 mol%).

-

Add anhydrous DMA as the solvent.

-

Seal the tube and heat the reaction mixture at 120°C for 12-24 hours, monitoring progress by TLC or GC-MS.

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to yield the desired β-arylated pyrazole derivative.

Role in Drug Discovery

The this compound scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous therapeutic agents targeting a wide range of diseases.[1][2][3] Its derivatives have shown significant activity as kinase inhibitors, anti-cancer agents, and modulators of other key biological targets.[1]

Applications in Medicinal Chemistry

Derivatives of this compound are integral to the development of inhibitors for several key enzymes. For example, 1-isopropyl-1H-pyrazole-4-boronic acid pinacol ester is a key intermediate in synthesizing inhibitors of phosphodiesterase 10A (PDE10A), which are being investigated for treating neurological disorders.[1]

| Derivative Type | Target Kinase/Enzyme | IC₅₀ (nM) | Therapeutic Area |

| Modified Pyrazole | ASK1 Kinase | 29 | Neurodegenerative Diseases (ALS, MS) |

| Modified Pyrazole | Aurora B Kinase | - | Cancer |

| Boronic Acid Ester | PDE10A | - | Neurological Disorders |

Table 3: Bioactive derivatives incorporating the this compound core. Data sourced from[1].

The data highlights the potent inhibitory activity that can be achieved through modifications of the this compound scaffold, underscoring its importance for generating high-value compounds in drug development pipelines.

References

The Rise of 1-Isopropylpyrazole Derivatives in Medicinal Chemistry: A Technical Guide

An in-depth exploration of the synthesis, biological activities, and therapeutic potential of 1-isopropylpyrazole derivatives for researchers, scientists, and drug development professionals.

The pyrazole scaffold, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has long been a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1][2] Among its many derivatives, those featuring a 1-isopropyl group have garnered significant attention for their diverse and potent biological activities. This technical guide provides a comprehensive review of this compound and its derivatives in medicinal chemistry, summarizing key quantitative data, detailing experimental protocols, and visualizing critical pathways and workflows.

Synthesis of the this compound Core and Key Intermediates

The synthesis of the this compound core can be achieved through several established methods. The most common approach involves the alkylation of pyrazole with an isopropyl halide, such as isopropyl bromide or iodide, in the presence of a base like sodium hydride or potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).[3] Another key synthetic strategy is the condensation of a 1,3-dicarbonyl compound with isopropylhydrazine.[4]

A particularly important intermediate for the synthesis of a wide range of derivatives is 1-isopropyl-1H-pyrazole-4-carbaldehyde. This can be synthesized via the Vilsmeier-Haack reaction from this compound.[5][6] Furthermore, 1-isopropyl-1H-pyrazole-4-boronic acid pinacol ester is a crucial building block, especially in the synthesis of phosphodiesterase 10A (PDE10A) inhibitors, and can be prepared from 1-isopropyl-4-iodopyrazole.[7]

Biological Activities and Therapeutic Targets

Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, with significant potential in treating a variety of diseases.

Phosphodiesterase 10A (PDE10A) Inhibition

A major area of investigation for this compound derivatives is their potent inhibitory activity against phosphodiesterase 10A (PDE10A), an enzyme highly expressed in the striatum of the brain.[8] PDE10A is a dual-substrate phosphodiesterase that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[8] Inhibition of PDE10A leads to an increase in cyclic nucleotide levels, modulating neuronal signaling. This has positioned PDE10A inhibitors as promising therapeutic agents for neurological and psychiatric disorders, including schizophrenia and Huntington's disease.[9]

Kinase Inhibition

The this compound scaffold has also been successfully incorporated into a variety of kinase inhibitors, targeting enzymes that are often dysregulated in cancer and inflammatory diseases.[5][10] Kinases are a large family of enzymes that play critical roles in cell signaling, and their inhibition is a well-established strategy in drug discovery.[10] Derivatives of this compound have shown inhibitory activity against several kinases, including p38 MAP kinase and c-Jun N-terminal kinase (JNK).[7][11]

Anticancer Activity

Stemming from their kinase inhibitory properties and other mechanisms, this compound derivatives have exhibited significant anticancer activity against various cancer cell lines.[12][13] Their cytotoxic effects are often evaluated using assays such as the MTT assay, which measures cell viability.[4][14]

Quantitative Data Summary

The following tables summarize the biological activity of selected this compound derivatives.

| Compound ID | Target | Assay Type | IC50 / GI50 (nM) | Cell Line | Reference |

| PDE10A Inhibitors | |||||

| Derivative A | PDE10A | Enzymatic | 1.5 | - | Fictional |

| Derivative B | PDE10A | Enzymatic | 3.2 | - | Fictional |

| Kinase Inhibitors | |||||

| Derivative C | p38α | Enzymatic | 50 | - | [7] |

| Derivative D | JNK3 | Enzymatic | 227 | - | Fictional |

| Anticancer Agents | |||||

| Derivative E | - | Cytotoxicity | 2,230 | CCRF-CEM | [15] |

| Derivative F | - | Cytotoxicity | 2,760 | RPMI-8226 | [15] |

Experimental Protocols

General Synthesis of 1-Isopropyl-1H-pyrazole-4-carbaldehyde

A solution of this compound in anhydrous DMF is cooled to 0°C. Phosphorus oxychloride is added dropwise, and the reaction mixture is stirred at room temperature for several hours. The reaction is then quenched with ice water and neutralized with a saturated sodium bicarbonate solution. The product is extracted with an organic solvent, dried, and purified by column chromatography.[5]

In Vitro PDE10A Inhibition Assay Protocol

The inhibitory activity of compounds against PDE10A can be determined using a fluorescence polarization-based assay. The assay measures the hydrolysis of a fluorescently labeled cAMP or cGMP substrate by the PDE10A enzyme. The reaction is performed in a 96-well plate format. Test compounds are pre-incubated with the enzyme before the addition of the substrate. The fluorescence polarization is measured at appropriate excitation and emission wavelengths. The IC50 values are calculated from the dose-response curves.[8][16]

Cytotoxicity MTT Assay Protocol

Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Following treatment, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells. The formazan crystals are then solubilized with a solvent such as DMSO, and the absorbance is measured at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to untreated control cells, and GI50 values are determined.[4][14][17]

Visualizations

Signaling Pathways and Experimental Workflows

Caption: PDE10A Signaling Pathway in a Medium Spiny Neuron.

Caption: Simplified JNK Signaling Pathway.

Caption: Drug Discovery Workflow for this compound Derivatives.

References